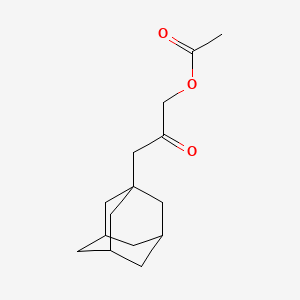

3-Adamantanyl-2-oxopropyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Adamantanyl-2-oxopropyl acetate is a chemical compound that belongs to the class of organic compounds known as adamantanes . Adamantanes are compounds containing the adamantane moiety, which consists of three connected cyclohexane rings .

Synthesis Analysis

The synthesis of adamantane derivatives often involves carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . A study focuses on the synthesis of hybrid compounds combining adamantane and 1,3,4-oxadiazole as potential inhibitors of Aurora-A kinase .Applications De Recherche Scientifique

Synthesis of Functional Adamantane Derivatives

Adamantane derivatives are highly reactive, making them useful as starting materials for the synthesis of various functional adamantane derivatives . These derivatives can be used to create thermally stable and high-energy fuels and oils .

Creation of Bioactive Compounds

Adamantane derivatives can be used in the synthesis of bioactive compounds . These compounds have potential applications in the field of medicinal chemistry, contributing to the development of new drugs and therapies .

Development of Pharmaceuticals

The unique properties of adamantane derivatives make them promising candidates for the development of pharmaceuticals . For instance, some adamantane derivatives have been studied as potential inhibitors of Aurora-A kinase, a protein that plays a critical role in cell cycle control and mitosis .

4. Production of Higher Diamond-Like Bulky Polymers Adamantane derivatives can be used in the synthesis of higher diamond-like bulky polymers, also known as diamondoids . These materials have potential applications in the field of nanotechnology .

Catalyst Development

The unique structural properties of adamantane derivatives make them useful in the development of catalysts . These catalysts can be used to speed up chemical reactions in various industrial processes .

Nanomaterials

Adamantane derivatives can be used in the creation of nanomaterials . These materials have potential applications in various fields, including electronics, medicine, and environmental science .

Mécanisme D'action

Target of Action

Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are frequently synthesized via carbocation or radical intermediates that have unique stability and reactivity .

Mode of Action

The synthesis of substituted adamantanes is often achieved via radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds . This process provides a variety of products incorporating diverse functional groups .

Biochemical Pathways

The acetate-malonate pathway is known to produce fatty acids and other compounds through the formation of polyketides . It’s possible that 3-Adamantanyl-2-oxopropyl acetate might interact with this or similar pathways.

Pharmacokinetics

Adamantane, a hydrocarbon compound consisting of four interconnected cyclohexane rings, confers certain favorable physical and chemical properties to drug molecules .

Result of Action

Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties .

Action Environment

The stability and reactivity of adamantane derivatives can be influenced by various factors, including temperature, ph, and the presence of other chemical compounds .

Propriétés

IUPAC Name |

[3-(1-adamantyl)-2-oxopropyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-10(16)18-9-14(17)8-15-5-11-2-12(6-15)4-13(3-11)7-15/h11-13H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIHZFDMOUZVTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)CC12CC3CC(C1)CC(C3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Adamantanyl-2-oxopropyl acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2756532.png)

![methyl 4-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2756536.png)

![N-(4-ethylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2756541.png)

![4,4-Difluoro-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B2756543.png)

![8-(4-ethylbenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2756545.png)

![N-(3,4-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2756547.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2756550.png)

![N-(Spiro[2.2]pentan-2-ylmethyl)prop-2-enamide](/img/structure/B2756554.png)